Perfluorohexanoic acid

Descripción general

Descripción

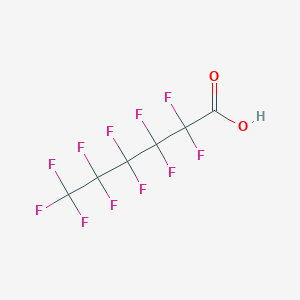

El ácido perfluorohexanoico es un derivado ácido carboxílico fluorado del ácido hexanoico. Es un líquido incoloro con una fórmula química de C6HF11O2 y una masa molar de 314.054 g/mol . Este compuesto forma parte del grupo más amplio de sustancias perfluoroalquílicas y polifluoroalquílicas (PFAS), que son conocidas por su persistencia en el medio ambiente y su resistencia a la degradación .

Métodos De Preparación

El ácido perfluorohexanoico se puede sintetizar mediante la reacción de fluoruro de perfluorohexanoilo con agua. La reacción suele tener lugar en condiciones controladas para garantizar la conversión completa del fluoruro al ácido . Los métodos de producción industrial a menudo implican el uso de polímeros fluorados, que se degradan en ácido perfluorohexanoico .

Análisis De Reacciones Químicas

El ácido perfluorohexanoico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede reaccionar con agentes oxidantes fuertes para formar óxidos de carbono y fluoruro de hidrógeno.

Reducción: Si bien las reacciones de reducción específicas son menos comunes, la estabilidad del compuesto lo hace resistente a muchas condiciones reductoras.

Aplicaciones en investigación científica

El ácido perfluorohexanoico tiene varias aplicaciones en investigación científica:

Química: Se utiliza en la síntesis de compuestos fluorados y como reactivo en diversas reacciones químicas.

Industria: Se utiliza en la producción de tejidos resistentes a las manchas, envases de alimentos de papel y alfombras.

Aplicaciones Científicas De Investigación

Toxicity Studies

PFHxA has been extensively studied for its toxicological effects, particularly in comparison to other perfluoroalkyl substances (PFAS). Key findings from various studies include:

- Chronic Toxicity and Carcinogenicity : Research indicates that PFHxA exhibits a lower toxicity profile compared to longer-chain PFAS like perfluorooctanoic acid (PFOA). In chronic exposure studies on rats, PFHxA was administered at varying doses, revealing no significant increase in tumor incidence compared to controls, although some clinical observations were noted at high doses .

- Human Health Risk Assessment : A critical review of human biomonitoring data suggests that PFHxA is infrequently detected in human serum and urine, indicating low exposure levels in the general population. The derived reference dose (RfD) for PFHxA is 0.25 mg/kg-day, leading to a drinking water lifetime health advisory of 1400 µg/L . This suggests that PFHxA may not significantly contribute to health risks at contaminated sites.

- Tissue Distribution Studies : Studies have shown that PFHxA can be rapidly absorbed and distributed in various tissues following exposure. In animal models, it was found predominantly in the liver, kidneys, and plasma after administration, with implications for understanding its bioaccumulation potential .

Environmental Remediation

PFHxA's stability and persistence in the environment have led to its investigation as a marker for assessing the effectiveness of remediation techniques for contaminated sites:

- Electrochemical Mineralization : Research has demonstrated the use of modified electrodes for the electrochemical degradation of PFHxA and other PFCAs. The degradation process follows pseudo-first-order kinetics, with relative rate constants indicating that PFHxA can be effectively mineralized under certain conditions .

- In Situ Chemical Oxidation : Laboratory studies have evaluated the potential for using heat-activated persulfate to remediate groundwater contaminated with PFAS, including PFHxA. The results indicated varying efficiencies based on solution pH and the presence of sediments, suggesting avenues for improving remediation strategies .

Industrial Applications

PFHxA is utilized in several industrial applications due to its unique properties:

- Fluorochemical Production : As a short-chain PFCA, PFHxA is often used as a replacement for longer-chain compounds in various formulations, including coatings and surfactants. Its lower toxicity profile makes it a candidate for safer alternatives in consumer products .

- Food Packaging : PFHxA has been detected in food contact materials where it contributes to oil and water repellency. Studies on migration into food simulants have shown varying degrees of transfer based on material composition and exposure conditions .

Case Studies

Several case studies highlight the practical implications of PFHxA research:

- Groundwater Contamination : A case study involving a former burn pit revealed significant concentrations of PFAAs, including PFHxA. The study characterized soil and groundwater concentrations to assess contamination levels and inform remediation efforts .

- Toxicological Assessments : Various studies have been conducted to evaluate the systemic effects of PFHxA exposure through different routes, including oral and dermal applications. These assessments provide insights into potential health risks associated with environmental exposure .

Mecanismo De Acción

El mecanismo de acción del ácido perfluorohexanoico implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que causa estrés oxidativo y disrupción endocrina en organismos acuáticos . Las evaluaciones computacionales sugieren que puede perturbar el sistema endocrino, el sistema nervioso y está relacionado con cambios en el peso del riñón y el hígado .

Comparación Con Compuestos Similares

El ácido perfluorohexanoico a menudo se compara con otros compuestos PFAS, como:

Ácido perfluorooctanoico (PFOA): Conocido por su persistencia y bioacumulación, el PFOA tiene una cadena de carbono más larga en comparación con el ácido perfluorohexanoico.

Ácido perfluorooctano sulfónico (PFOS): Otro PFAS ampliamente estudiado, el PFOS se utiliza en diversas aplicaciones industriales y tiene una persistencia ambiental significativa.

Ácido perfluorobutano sulfónico (PFBS): Un PFAS de cadena más corta, el PFBS se considera menos bioacumulativo que los PFAS de cadena más larga.

El ácido perfluorohexanoico es único debido a su cadena de carbono más corta, lo que da como resultado comportamientos ambientales y biológicos diferentes en comparación con sus homólogos de cadena más larga .

Actividad Biológica

Perfluorohexanoic acid (PFHxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its widespread environmental presence and potential health impacts. This article provides a comprehensive overview of the biological activity of PFHxA, including its toxicity, effects on various biological systems, and relevant case studies.

PFHxA is a perfluorinated carboxylic acid with the chemical formula . It is characterized by a fully fluorinated carbon chain, which contributes to its unique chemical properties, including high stability and resistance to degradation. These properties raise concerns regarding its accumulation in the environment and living organisms.

Chronic Toxicity and Carcinogenicity

A long-term study evaluated the chronic toxicity and carcinogenicity of PFHxA in male and female Sprague-Dawley rats. The study administered various doses (0, 2.5, 15, and 100 mg/kg/day for males; 5, 30, and 200 mg/kg/day for females) over 104 weeks. Key findings included:

- Survival Rates : A significant dose-dependent decrease in survival rates was observed in female rats treated with the highest dose (200 mg/kg/day), while male rats showed no significant differences in survival rates .

- Clinical Observations : High-dose groups exhibited clinical signs such as rales and yellow material on the ventral trunk. Incidental deaths were noted primarily in high-dose females .

- Hematological Effects : No significant changes in hematology were observed; however, there were slight reductions in red blood cell counts in high-dose females that returned to control levels by the end of the study .

Systemic Toxicity

Research on systemic toxicity highlighted that PFHxA exposure could lead to various health issues:

- Liver Enzyme Alterations : Exposure to long-chain PFAS, including PFHxA, has been associated with elevated liver enzymes such as alanine aminotransferase, particularly in populations with obesity .

- Thyroid Hormone Disruption : PFAS have been shown to interact with thyroid hormone binding proteins and disrupt thyroid function, which may have implications for metabolic health .

Case Studies

Several case studies have investigated the effects of PFHxA exposure in human populations:

- Occupational Exposure : A study involving ski wax technicians exposed to fluorinated compounds showed elevated serum concentrations of PFHxA. This exposure was linked to alterations in liver enzymes but did not conclusively establish direct health impacts due to confounding factors .

- Environmental Contamination : Reports from regions with known PFAS contamination have indicated potential associations between PFHxA exposure and increased cholesterol levels, particularly low-density lipoprotein (LDL), which is a risk factor for cardiovascular diseases .

Summary of Biological Effects

The following table summarizes key biological effects associated with PFHxA exposure based on various studies:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying PFHxA in environmental and biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with high-performance liquid chromatography and single quadrupole mass spectrometry (HPLC/ES-MS) is widely validated for PFHxA detection in whole blood and environmental samples. This method achieves recovery rates of 64–112% and limits of detection (LOD) as low as 0.1–0.5 ng/mL. For environmental water samples, SPE followed by LC-MS/MS is preferred to address matrix interferences .

Q. How does the pharmacokinetic profile of PFHxA differ from longer-chain perfluoroalkyl acids (PFAAs) like PFOA?

- Key Findings : PFHxA exhibits a significantly shorter half-life in humans (days) compared to PFOA (years), attributed to its shorter carbon chain length (C6 vs. C8). This rapid excretion reduces bioaccumulation potential but complicates long-term exposure assessments .

Q. What are the primary environmental sources of PFHxA contamination?

- Data-Driven Insights : Major sources include wastewater treatment plant (WWTP) biosolids applied to agricultural fields, which elevate PFHxA concentrations in adjacent surface and groundwater. Studies report water/soil concentration ratios up to 0.34 for PFHxA, indicating high mobility from soil to aquatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in PFHxA mobility data across different soil types?

- Experimental Design : Conduct controlled column leaching experiments using soils with varying organic carbon content (e.g., 1–10% OC) and pH (4–8). Measure PFHxA partitioning coefficients (Kd) and correlate with soil properties. Evidence from Decatur, Alabama, highlights that PFHxA mobility exceeds longer-chain PFAAs (e.g., PFOA) but varies with soil composition .

Q. What methodologies optimize PFHxA removal from contaminated water while minimizing energy consumption?

- Technological Solutions : Nanofiltration (NF) membranes with a molecular weight cutoff of 200–300 Da achieve >90% PFHxA rejection. Subsequent electrochemical oxidation of the NF concentrate degrades PFHxA into shorter-chain intermediates, reducing energy demand by 40% compared to standalone electrochemical treatments .

Q. How does PFHxA’s transplacental transfer efficiency (TTE) compare to other PFAAs, and what factors influence this?

- Meta-Analysis Findings : PFHxA exhibits higher TTE (∼0.8 maternal-to-cord serum ratio) than intermediate-chain PFAAs (C7–C9), aligning with a U-shaped relationship between chain length and placental transfer. Functional groups (e.g., carboxylic vs. sulfonic acid) and protein-binding affinity further modulate TTE .

Q. What experimental models are suitable for assessing PFHxA toxicity in aquatic ecosystems?

- Model Selection : Zebrafish (Danio rerio) embryos are recommended for acute toxicity assays (LC50 ~100 mg/L), while Daphnia magna chronic exposure studies (21-day) reveal reproductive impairment at 0.5 µg/L. These models balance ecological relevance with regulatory acceptance .

Q. How do co-contaminants in WWTP effluents affect PFHxA analytical accuracy?

- Methodological Mitigation : Use isotope dilution with ¹³C-labeled PFHxA to correct matrix effects in LC-MS/MS. For complex matrices (e.g., landfill leachate), perform post-SPE cleanup with graphitized carbon cartridges to remove interfering organic compounds .

Q. Data Contradictions and Research Gaps

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for PFHxA in freshwater species?

- Critical Analysis : Discrepancies arise from differences in trophic levels (e.g., plankton vs. fish) and exposure durations. PFHxA’s low log Kow (2.3) suggests limited lipid partitioning, but protein-binding in liver and kidneys may elevate BAFs in higher organisms .

Q. How reliable are computational models (e.g., USEtox) for predicting PFHxA environmental fate?

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUULQAPEKKVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11COOH, C6HF11O2 | |

| Record name | PFHxA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031862 | |

| Record name | Perfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157 °C | |

| Record name | Perfluorohexanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15,700 mg/L at ambient temperature | |

| Record name | Perfluorohexanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.49 ± 0.06 [log Psd at 298.15 K (Pa)] | |

| Record name | PFHxA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

Colorless liquid | |

CAS No. |

307-24-4 | |

| Record name | Perfluorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 307-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP34Q2220R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorohexanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.